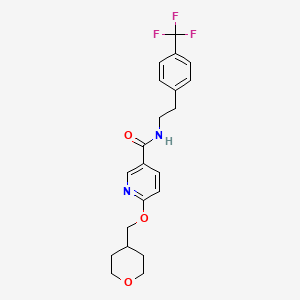
6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide is a useful research compound. Its molecular formula is C21H23F3N2O3 and its molecular weight is 408.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bioactivity-Oriented Modification and Antifungal Activity A study by Liu et al. (2020) focused on synthesizing novel derivatives based on the structure of 6-methoxynicotinamide. They discovered that these compounds, including variations like 5IV-d, exhibited significant antifungal activity against various fruit and crop disease fungi. The research indicates the potential of these compounds as potent SDH inhibitors.
Synthesis and Antineoplastic Activities Ross (1967) reported on the synthesis of various 6-substituted nicotinamides, including 6-methoxynicotinamide, and their preliminary screening for antineoplastic activities. They found moderate activity against certain types of leukemia, suggesting potential applications in cancer research Ross (1967).
Kinetics and Inhibition of Nicotinamidase The study by Seiner et al. (2010) explored the enzymatic activity related to nicotinamide and its derivatives. They focused on Mycobacterium tuberculosis's nicotinamidase, which is crucial in the metabolism of nicotinamide-based compounds like pyrazinamide, a key drug in TB treatment. This research highlights the importance of understanding the enzymatic interactions of nicotinamide derivatives for therapeutic applications.
Synthesis and Antiprotozoal Activity A study by Ismail et al. (2003) on derivatives of nicotinamide, including compounds related to 6-methoxynicotinamide, showed promising antiprotozoal activity. This indicates potential for treating diseases caused by protozoan parasites.
Structural Analysis in Pharmaceutically Active Cocrystals The research by Jarzembska et al. (2017) included nicotinamide in their study of cocrystals with pharmaceutically active compounds. They analyzed interaction networks and lattice energetic features, contributing to a deeper understanding of how nicotinamide derivatives can be effectively used in pharmaceuticals.
Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase Babault et al. (2018) conducted a study on the inhibition of Nicotinamide N-methyltransferase (NNMT), which is involved in the methylation of nicotinamide compounds. They discovered bisubstrate inhibitors, which have implications for developing therapies for diseases associated with NNMT overexpression Babault et al. (2018).
Pyrazinamide Susceptibility and Amidase Activity Konno et al. (1967) investigated the susceptibility of tubercle bacilli to pyrazinamide, a nicotinamide analogue. Their findings contribute to understanding drug resistance in tuberculosis treatment, emphasizing the relevance of nicotinamide derivatives in this context Konno et al. (1967).
Propiedades
IUPAC Name |
6-(oxan-4-ylmethoxy)-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O3/c22-21(23,24)18-4-1-15(2-5-18)7-10-25-20(27)17-3-6-19(26-13-17)29-14-16-8-11-28-12-9-16/h1-6,13,16H,7-12,14H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTUXTNRIUYVAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[Benzyl(methyl)amino]-2-oxoethyl] 2-(5-chlorothiophen-2-yl)quinoline-4-carboxylate](/img/structure/B2712041.png)
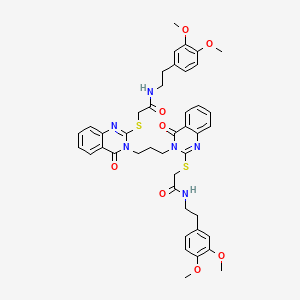
![2-(benzo[d]thiazol-2-ylthio)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide](/img/structure/B2712044.png)
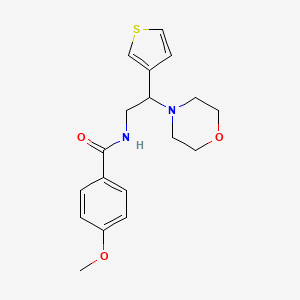
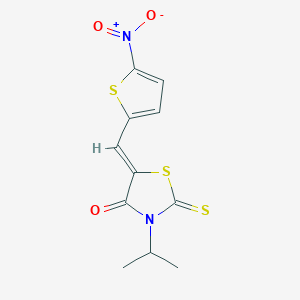

![N-(3,5-Dichloro-phenyl)-2-[4-(piperidine-1-sulfonyl)-piperazin-1-yl]-acetamide](/img/structure/B2712050.png)
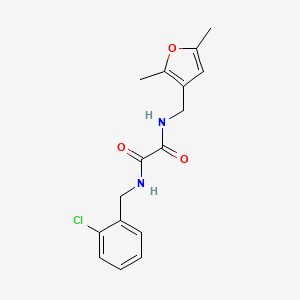
![Phenyl(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2712053.png)
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2712054.png)
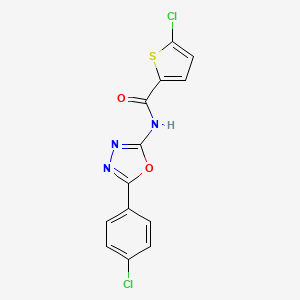
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1-methoxycyclobutane-1-carboxamide](/img/structure/B2712059.png)
![3-(2-chlorophenyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2712061.png)
![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2712063.png)